N-Boc-Desmethyl-CIMBI-36
Description
Contextualizing N-Boc-Desmethyl-CIMBI-36 within Serotonergic System Research
The serotonergic system, which utilizes the neurotransmitter serotonin (B10506) (5-HT), is integral to the regulation of mood, cognition, and various physiological processes. nru.dk A key component of this system is the serotonin 2A (5-HT2A) receptor, the most prevalent serotonin receptor in the human cerebral cortex. nru.dk This receptor is a primary target for various psychoactive substances and is implicated in a range of neuropsychiatric conditions. nru.dk
Developing tools to visualize and study the 5-HT2A receptor in the living brain is a major objective of neurochemical research. nru.dk Specifically, there is significant interest in developing agonist radioligands—radioactive molecules that bind to and activate the receptor. These tools enable the imaging of the receptor in its high-affinity state, which is believed to be the functionally active conformation. nih.gov The derivative of this compound, known as [11C]CIMBI-36, is a potent 5-HT2A receptor agonist. researchgate.netnru.dk This allows researchers to use Positron Emission Tomography (PET) to study receptor activity and serotonin transmission in the brain, offering insights into conditions like major depression. mdpi.com
Role of this compound as a Key Intermediate in Radioligand Development
The primary significance of this compound lies in its role as the immediate precursor for the synthesis of the PET radioligand [11C]CIMBI-36. pharmasynth.euresearchgate.net The development of PET radioligands requires precise and efficient chemical synthesis, often involving radioactive isotopes with short half-lives, such as carbon-11 (B1219553).
The synthesis of [11C]CIMBI-36 from its precursor involves several critical steps:
Boc Protection : The synthesis strategy for this compound involves the use of a tert-butyloxycarbonyl (Boc) protecting group. smolecule.com This group is attached to a nitrogen atom in the molecule to shield it from reacting during subsequent steps, ensuring the synthesis proceeds correctly. smolecule.comresearchgate.net This protection enhances the compound's stability during the radiolabeling process. smolecule.com
Radiolabeling : The protected precursor, this compound, undergoes a methylation reaction. smolecule.com A carbon-11 atom, a positron-emitting isotope, is introduced into the molecule using a reagent like [11C]methyl iodide or [11C]methyl triflate. smolecule.comresearchgate.net This step creates the radioactive version of the final compound.
Deprotection : Following the successful incorporation of the carbon-11 isotope, the Boc protecting group is removed. smolecule.com This is typically achieved under acidic conditions, which cleave the Boc group to yield the final, biologically active radioligand, [11C]CIMBI-36. smolecule.com
This carefully designed synthetic route, reliant on the stable this compound intermediate, is essential for producing the high-purity radiotracer required for sensitive PET imaging studies. smolecule.com
Overview of Research Trajectories for this compound and its Derivatives
The development of this compound has enabled a clear research trajectory focused on its primary derivative, [11C]CIMBI-36, and related compounds.
Initial research focused on creating a more effective 5-HT2A agonist radioligand than existing options. An earlier compound, [11C]CIMBI-5, was a validated PET tracer, but researchers sought to improve the target-to-background signal ratio. nih.gov This led to the synthesis and evaluation of several new compounds, with [11C]CIMBI-36 emerging as the most promising candidate due to its high brain uptake and the best signal-to-noise ratio in preclinical studies in pigs. nru.dknih.gov Subsequent studies in non-human primates and humans confirmed its utility. nru.dk
While [11C]CIMBI-36 demonstrates high affinity for the 5-HT2A receptor, research revealed that it also binds to 5-HT2C receptors. mdpi.comnih.gov This cross-reactivity is particularly noticeable in brain regions with high densities of 5-HT2C receptors, such as the choroid plexus. nih.govfrontiersin.orgmdpi.com This finding has spurred further research to develop derivatives with even greater selectivity. This includes the creation of fluorinated (18F) analogs like [18F]FECIMBI-36, which take advantage of the longer half-life of fluorine-18 (B77423) for potentially more flexible imaging protocols. mdpi.comnih.govfrontiersin.org
Another avenue of research involves structurally related compounds like 25CN-NBOH. This compound has been identified as a highly selective 5-HT2A receptor agonist and serves as a valuable pharmacological tool for in vitro and in vivo studies to isolate and understand the specific functions of the 5-HT2A receptor. mdpi.comnih.govresearchgate.net
| Compound | 5-HT2A Receptor | 5-HT2C Receptor | Primary Role | Source |
|---|---|---|---|---|
| CIMBI-36 | 0.5 nM | 1.7 nM | 5-HT2A/2C Agonist | nih.govfrontiersin.org |
| [11C]CIMBI-36 | 1.01 nM | Noted binding | PET Radioligand | researchgate.netmdpi.com |
| 25CN-NBOH | High affinity & selectivity | Low affinity (52-81 fold less than 5-HT2A) | Selective 5-HT2A Agonist Tool | mdpi.comnih.gov |
| [18F]Altanserin | High affinity | Very low affinity (~100 fold less than 5-HT2A) | Reference 5-HT2A Antagonist Radioligand | nih.govmdpi.com |
Properties
CAS No. |
1404305-57-2 |
|---|---|
Molecular Formula |
C22H28BrNO5 |
Molecular Weight |
466.37 |
Purity |
>98% |
Synonyms |
tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate |
Origin of Product |
United States |
Synthetic Methodologies for N Boc Desmethyl Cimbi 36
Retrosynthetic Analysis of N-Boc-Desmethyl-CIMBI-36
A retrosynthetic analysis of this compound provides a clear roadmap for its synthesis by systematically deconstructing the molecule into simpler, commercially available, or easily synthesizable precursors.
Identification of Key Precursors and Building Blocks
The target molecule, this compound, is a carbamate (B1207046). The most logical disconnection in a retrosynthetic sense is at the carbamate functional group, which is formed by the protection of a secondary amine. This leads to the immediate precursor, the secondary amine known as Desmethyl-CIMBI-36, and the Boc-protecting agent, typically di-tert-butyl dicarbonate (B1257347).
Further disconnection of Desmethyl-CIMBI-36 at the carbon-nitrogen bond of the secondary amine suggests a reductive amination strategy. This breaks the molecule down into two key building blocks: an amine and a carbonyl compound. The identified precursors are:
2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine: This phenethylamine (B48288) derivative provides the core structure containing the substituted aromatic ring.
2-hydroxybenzaldehyde: This aromatic aldehyde provides the second aryl moiety.

Strategic Importance of the N-Boc Protecting Group
The use of the N-Boc (tert-butoxycarbonyl) protecting group is of paramount strategic importance in the synthesis and subsequent application of this compound. Amines are nucleophilic and basic, which can lead to unwanted side reactions in multi-step syntheses. The Boc group temporarily masks the reactivity of the secondary amine in Desmethyl-CIMBI-36, allowing for other chemical transformations to be carried out on the molecule without interference from the amine.
Specifically, in the context of preparing the PET radioligand [11C]CIMBI-36, the Boc group serves several critical functions:
Facilitates Purification and Handling: The protected compound is generally more stable and less polar than the free amine, which can simplify purification by chromatography.
Prevents Unwanted Reactions: The Boc group is stable to a wide range of reaction conditions, including those that are nucleophilic or basic, thus preventing the amine from participating in undesired side reactions.
Enables Site-Selective Modification: The primary purpose of the Boc group in this precursor is to allow for the selective introduction of a radiolabeled methyl group. The Boc group can be removed under acidic conditions to reveal the free secondary amine, which can then be methylated using a radiolabeled methylating agent like [11C]methyl triflate to produce [11C]CIMBI-36. This ensures that the radiolabel is introduced at the desired position.
The Boc group is favored over other protecting groups due to its ease of introduction and, crucially, its facile removal under mild acidic conditions that are often compatible with other functional groups present in the molecule.
Detailed Synthetic Routes and Pathways
The forward synthesis of this compound logically follows the pathways identified in the retrosynthetic analysis. The key steps involve the formation of the secondary amine via reductive amination, followed by the protection of this amine with a Boc group.
The synthesis commences with the reaction between 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine and 2-hydroxybenzaldehyde. This reaction is a reductive amination, which can be carried out in a one-pot procedure. The amine and aldehyde first condense to form an imine intermediate, which is then reduced in situ to the desired secondary amine, Desmethyl-CIMBI-36. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent can depend on the specific reaction conditions and the presence of other functional groups.
Protection of Amine Functionality via Boc Chemistry
Once Desmethyl-CIMBI-36 is synthesized and purified, the next critical step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O).
The most common method for Boc protection involves treating the amine with di-tert-butyl dicarbonate in the presence of a base. The base serves to deprotonate the ammonium (B1175870) salt that is formed during the reaction, driving the reaction to completion.
Reaction Conditions for Conventional Boc Protection:
| Reagents | Solvent(s) | Base | Temperature |
| Desmethyl-CIMBI-36, Di-tert-butyl dicarbonate (Boc2O) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Acetonitrile (B52724) | Triethylamine (B128534) (TEA), Sodium bicarbonate (NaHCO3), or 4-Dimethylaminopyridine (DMAP) | Room Temperature |
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxycarbonate anion, which subsequently breaks down to carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the newly formed carbamate, yielding the N-Boc protected product.
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of Boc protection, green chemistry approaches aim to reduce the use of hazardous solvents and reagents, and to improve energy efficiency. One such promising technique is the use of ultrasound irradiation.
Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates.
For the Boc protection of amines, ultrasound irradiation offers several advantages:
Faster Reaction Times: Reactions that might take several hours under conventional conditions can often be completed in a matter of minutes.
Milder Conditions: The reactions can often be carried out at room temperature, reducing energy consumption.
Solvent-Free or Reduced Solvent Conditions: In some cases, the reaction can be performed neat or in greener solvents like water, minimizing the use of volatile organic compounds.
Improved Yields: The enhanced reactivity can lead to higher product yields.
Studies have shown that the N-tert-butoxycarbonylation of various amines, including secondary amines, can be efficiently carried out under ultrasound irradiation using di-tert-butyl dicarbonate, often without the need for a catalyst. masterorganicchemistry.com This approach presents a more sustainable alternative to traditional methods.
Comparison of Conventional and Ultrasound-Assisted Boc Protection:
| Feature | Conventional Method | Ultrasound-Assisted Method |
| Reaction Time | Hours | Minutes |
| Temperature | Room Temperature to Reflux | Room Temperature |
| Solvent | Organic Solvents (DCM, THF) | Often solvent-free or in green solvents |
| Catalyst | Often requires a base (e.g., TEA, DMAP) | Often catalyst-free |
| Energy Efficiency | Lower | Higher |
| Environmental Impact | Higher (due to solvent and potential catalyst use) | Lower |
Construction of the Phenethylamine Core
The foundation of this compound is the 4-bromo-2,5-dimethoxyphenethylamine (B3395496) scaffold. The synthesis of this core structure is typically accomplished through a sequence of reactions starting from a substituted benzaldehyde. researchgate.net
The general pathway involves:
Nitrostyrene (B7858105) Formation: The synthesis often commences with 4-bromo-2,5-dimethoxybenzaldehyde (B105343). This aldehyde undergoes a condensation reaction with nitromethane, a process known as the Henry reaction, to yield 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene. This reaction effectively adds the two-carbon chain required for the ethylamine (B1201723) side group.
Reduction: The resulting nitrostyrene is then subjected to reduction. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly employed to reduce both the nitro group to an amine and the alkene double bond, thereby forming the saturated phenethylamine core. researchgate.net
This sequence provides the essential 4-bromo-2,5-dimethoxyphenethylamine intermediate, which is the cornerstone for the subsequent formation of the final compound.
Incorporation of Bromine and Methoxy (B1213986) Substitutions
The specific arrangement of the bromine and two methoxy substituents on the phenyl ring is crucial for the compound's ultimate biological activity. These substitutions are typically established on the aromatic starting material before the construction of the ethylamine side chain.
The process generally begins with a readily available dimethoxy-substituted benzene (B151609) derivative. The key transformation is the regioselective introduction of a bromine atom. For instance, starting with 2,5-dimethoxybenzaldehyde, electrophilic aromatic substitution with a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) can install the bromine atom at the 4-position, para to one methoxy group and ortho to the other. The directing effects of the two electron-donating methoxy groups guide the incoming electrophile to this specific position, resulting in the desired 4-bromo-2,5-dimethoxybenzaldehyde precursor.
| Reaction Step | Starting Material | Key Reagents | Product |
| Bromination | 2,5-dimethoxybenzaldehyde | Bromine (Br₂), Acetic Acid | 4-bromo-2,5-dimethoxybenzaldehyde |
| Nitrostyrene Formation | 4-bromo-2,5-dimethoxybenzaldehyde | Nitromethane, Base (e.g., Ammonium Acetate) | 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene |
| Reduction | 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene | Lithium Aluminum Hydride (LiAlH₄) | 4-bromo-2,5-dimethoxyphenethylamine |
Formation of the 2-Hydroxybenzyl Moiety
With the phenethylamine core constructed, the next phase involves attaching the N-(2-hydroxybenzyl) group. This is typically achieved through reductive amination, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. nih.gov
Reductive Amination: The primary amine of 4-bromo-2,5-dimethoxyphenethylamine is reacted with 2-hydroxybenzaldehyde. nih.gov This reaction proceeds in two stages:
An initial condensation between the amine and the aldehyde forms a Schiff base, or imine intermediate.
This intermediate is then reduced in situ to the corresponding secondary amine. A mild reducing agent like sodium borohydride (NaBH₄) is often used for this step to avoid reducing the aldehyde starting material directly. nih.gov The product of this reaction is N-(2-hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine.
Boc Protection: The final step in the synthesis is the protection of the newly formed secondary amine. The compound is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (Et₃N). This reaction forms a carbamate linkage, attaching the Boc group to the nitrogen atom and yielding the target molecule, this compound. vulcanchem.com This protecting group is essential as it allows for controlled chemical modifications in subsequent steps, particularly for radiolabeling. vulcanchem.com
| Reaction Step | Reactant 1 | Reactant 2 | Key Reagents | Product |
| Reductive Amination | 4-bromo-2,5-dimethoxyphenethylamine | 2-hydroxybenzaldehyde | Sodium Borohydride (NaBH₄) | N-(2-hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine |
| Boc Protection | N-(2-hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | This compound |
Purification and Isolation Techniques in this compound Synthesis
The successful synthesis of this compound is contingent upon effective purification and isolation of the intermediates and the final product. Standard laboratory techniques are employed to ensure high purity, which is critical for its use as a precursor in medical imaging agent synthesis.
Following each synthetic step, an aqueous work-up is typically performed. This involves partitioning the reaction mixture between an organic solvent (like dichloromethane or ethyl acetate) and water or an aqueous solution (such as brine or a mild acid/base) to remove inorganic byproducts and water-soluble impurities.
Chromatography is the primary method for purification.
Column Chromatography: Crude products are frequently purified using silica (B1680970) gel column chromatography. A carefully selected solvent system (eluent), often a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is used to separate the desired compound from unreacted starting materials and side products based on their differential polarity and affinity for the silica stationary phase.
Crystallization is another key technique used for purification.
After chromatographic purification, the final product or a key intermediate can often be further purified by crystallization. nih.gov This involves dissolving the compound in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, leaving impurities behind in the solvent.
Purity Analysis: The purity of the final compound is confirmed using analytical techniques.
High-Performance Liquid Chromatography (HPLC): While used as a preparative technique for radiolabeled analogs like [¹⁸F]FECIMBI-36, analytical HPLC is crucial for assessing the purity of this compound. nih.gov Reverse-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a column with a nonpolar stationary phase, and its retention time is a key indicator of its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound, ensuring all the desired functional groups are present and correctly connected. nih.gov
These rigorous purification and analytical methods are indispensable for obtaining this compound of the high quality required for its intended applications in neurochemical research.
Preclinical Pharmacological Characterization of N Boc Desmethyl Cimbi 36 and Its Desmethylated Analogues
In Vitro Receptor Binding Affinity and Selectivity Studies
The initial characterization of a novel compound involves determining its affinity for its intended target and its selectivity over other receptors. These studies are fundamental to understanding its potential as a research tool or therapeutic agent. For CIMBI-36, these evaluations have established its high affinity for the serotonin (B10506) 5-HT2A receptor.
Binding assays are employed to measure the interaction between a ligand and a receptor. For CIMBI-36, these assays have confirmed a strong and specific interaction with the 5-HT2A receptor subtype.
Competition binding assays are a standard method to determine the affinity of an unlabeled compound by measuring its ability to displace a labeled radioligand from its receptor. The affinity of CIMBI-36 for the 5-HT2A receptor has been determined using such assays. For instance, studies have utilized established 5-HT2A antagonist radioligands like [³H]-ketanserin. nih.gov In these experiments, increasing concentrations of unlabeled CIMBI-36 are added to preparations containing the 5-HT2A receptor and the radioligand. The ability of CIMBI-36 to displace the radioligand is measured, allowing for the calculation of its binding affinity. nih.gov Furthermore, the selectivity of binding to the 5-HT2A receptor is confirmed in vivo through blocking studies where pretreatment with the 5-HT2A selective antagonist ketanserin (B1673593) significantly reduces the binding of radiolabeled [¹¹C]CIMBI-36 in cortical regions rich in these receptors. nih.govmdpi.com
The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Multiple studies have reported Ki values for CIMBI-36 at the human 5-HT2A receptor, consistently demonstrating high affinity. The reported Ki values are in the low nanomolar range, typically around 0.5 nM to 1.01 nM. nih.govmdpi.comresearchgate.net This high affinity underscores the compound's potency at the 5-HT2A receptor.
| Reported Ki Value (nM) | Reference |
|---|---|
| 1.01 | mdpi.comresearchgate.net |
| 0.5 | nih.gov |
While CIMBI-36 is a potent 5-HT2A receptor agonist, it also displays high affinity for other subtypes within the 5-HT2 family, namely the 5-HT2B and 5-HT2C receptors. nih.gov Its affinity for the 5-HT2C receptor is particularly notable and has been confirmed in binding studies. nih.govnih.gov The binding affinity for the 5-HT2C receptor is slightly lower than for the 5-HT2A receptor, with a reported Ki value of 1.7 nM. nih.gov The compound shows comparable high affinity for the 5-HT2B receptor (Ki = 0.5 nM). nih.gov This profile indicates that CIMBI-36 is a non-selective agonist within the 5-HT2 receptor family.
| Receptor Subtype | Ki Value (nM) | Reference |
|---|---|---|
| 5-HT2A | 0.5 | nih.gov |
| 5-HT2B | 0.5 | nih.gov |
| 5-HT2C | 1.7 | nih.gov |
To be a useful pharmacological tool, a compound must demonstrate not only high affinity for its target but also low affinity for other, "off-target" receptors to avoid confounding effects. Research indicates that CIMBI-36 is highly selective for the 5-HT2A and 5-HT2C receptors. One study screened the compound against a panel of over 40 other neuroreceptor targets and found it to be highly selective, with minimal interaction with other receptors. nih.gov While specific binding data for receptors such as α1 adrenergic or H1 histaminergic are not extensively detailed in published literature, the broad screening results confirm a favorable selectivity profile for CIMBI-36, distinguishing it from related compounds that may show broader receptor activity. nih.govresearchgate.net
Serotonin 5-HT2A Receptor Binding Assays
In Vitro Functional Activity Assays
Functional assays are performed to determine whether a ligand that binds to a receptor acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating the receptor). For CIMBI-36, these studies have confirmed its role as a potent agonist at the 5-HT2A receptor.
Studies have demonstrated that CIMBI-36 is a full agonist at the 5-HT2A receptor. nih.gov The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a response that can be measured in vitro.
Functional assays for CIMBI-36 typically involve measuring this downstream signaling, such as intracellular calcium mobilization, in cell lines engineered to express the human 5-HT2A receptor. In such assays, CIMBI-36 demonstrates robust agonism with a reported efficacy (Emax) of 87% at the 5-HT2A receptor, confirming its ability to effectively activate the receptor and elicit a strong functional response. nih.gov
Agonist Efficacy at Serotonin 5-HT2A Receptors
N-Boc-Desmethyl-CIMBI-36 serves as a precursor for the synthesis of [¹¹C]CIMBI-36, a potent and selective agonist for the serotonin 2A (5-HT2A) receptor. researchgate.net Its desmethylated analogue, CIMBI-36, demonstrates full agonist activity at 5-HT2A receptors. nih.gov Agonist radioligands like [¹¹C]CIMBI-36 are of significant interest in neuroscience research because they preferentially bind to the high-affinity, G-protein-coupled state of the receptor. clinicaltrials.govnih.gov This is hypothesized to represent the functionally active population of receptors, offering a more dynamic measure of serotonergic neurotransmission compared to antagonist radioligands, which bind to the total receptor pool regardless of their activation state. clinicaltrials.govsygnaturediscovery.com The development of [¹¹C]CIMBI-36 was aimed at creating a tool to provide a more functional assessment of the 5-HT2A receptor system in vivo. nih.govclinicaltrials.gov Studies have confirmed that CIMBI-36 is highly selective for 5-HT2A and 5-HT2C receptors over a wide range of other neuroreceptor targets. nih.gov
Functional Characterization in Cell-Based Systems (e.g., Ca2+/Fluo-4 assay in HEK293 cells)
The functional activity of compounds like CIMBI-36 at the 5-HT2A receptor is commonly characterized using in vitro cell-based assays. The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR), and its activation leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium (Ca2+). This change in intracellular Ca2+ concentration can be quantified using fluorescent indicators.
A widely used method is the Fluo-4 Ca2+ assay, often performed in Human Embryonic Kidney 293 (HEK293) cells that have been engineered to express the human 5-HT2A receptor. ucsd.eduresearchgate.net In this assay, cells are loaded with the Fluo-4 AM dye, a cell-permeant version of the indicator. nih.gov Upon entering the cell, cellular esterases cleave the AM group, trapping the active Fluo-4 dye inside. nih.gov When an agonist like CIMBI-36 binds to the 5-HT2A receptor, the subsequent increase in intracellular Ca2+ leads to a significant increase in the fluorescence intensity of Fluo-4, which can be measured using a fluorometric plate reader or fluorescence microscopy. ucsd.edunih.gov This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50), which quantifies the potency of the agonist in eliciting a functional response.
In Vivo Preclinical Receptor Occupancy and Distribution Studies (Non-Human Primates and Other Animal Models)
Regional Distribution in Brain of Animal Models (e.g., pigs, baboons, monkeys)
Positron Emission Tomography (PET) studies using the radiolabeled form, [¹¹C]CIMBI-36, have been conducted in several animal models to map its distribution in the brain. The findings consistently show a distribution pattern that aligns with the known density of 5-HT2A receptors.
Pigs: In pig brain imaging studies, [¹¹C]CIMBI-36 demonstrated high uptake in 5-HT2A receptor-rich regions, particularly the cerebral cortex, with moderate uptake in the striatum and thalamus, and low uptake in the cerebellum. researchgate.netnru.dkmdpi.com This distribution allowed for the use of the cerebellum as a reference region for quantifying receptor binding. nru.dk
Non-Human Primates: Studies in cynomolgus and rhesus monkeys also showed high uptake of [¹¹C]CIMBI-36 in cortical regions. nih.govsnmjournals.org The regional distribution of radioactivity was in accordance with the known 5-HT2 receptor distribution. nih.gov Similar to pig studies, the cerebellum was confirmed as a suitable reference region. nih.gov
The table below summarizes the observed regional distribution of [¹¹C]CIMBI-36 in preclinical animal models.
| Animal Model | High Uptake Regions | Moderate Uptake Regions | Low Uptake/Reference Region |
| Pig | Cerebral Cortex | Striatum, Thalamus | Cerebellum |
| Monkey (Rhesus, Cynomolgus) | Cortical Regions | Subcortical Regions (e.g., Hippocampus) | Cerebellum |
Specificity and Displaceability of Binding (e.g., with Ketanserin, SB 242084)
To confirm that the binding of [¹¹C]CIMBI-36 is specific to serotonin receptors, displacement studies with selective antagonists have been performed.
Displacement with Ketanserin: Pre-treatment with ketanserin, a selective 5-HT2A receptor antagonist, significantly blocked or decreased the binding of [¹¹C]CIMBI-36 in all 5-HT2A-rich cortical regions in pigs, cynomolgus monkeys, and rhesus monkeys. nih.govnru.dksnmjournals.org The binding in the cerebellum, which has a very low density of 5-HT2A receptors, was unaffected, further validating its use as a reference region. nih.govnru.dk These results confirm the high specificity of [¹¹C]CIMBI-36 for the 5-HT2A receptor in the cortex. nih.gov
Displacement with SB 242084: To investigate the contribution of 5-HT2C receptor binding, studies in rhesus monkeys used SB 242084, a selective 5-HT2C receptor antagonist. nih.gov Administration of SB 242084 did not affect [¹¹C]CIMBI-36 binding in the cortical regions. However, it nearly completely inhibited binding in the choroid plexus, a region known for its high density of 5-HT2C receptors, and partly reduced binding in some subcortical areas like the hippocampus. nih.gov This indicates that [¹¹C]CIMBI-36 binds to 5-HT2A receptors in the cortex and to 5-HT2C receptors in the choroid plexus. nih.gov
Comparison of Agonist Versus Antagonist Radioligand Binding in Preclinical Models
A key aspect of characterizing [¹¹C]CIMBI-36 has been comparing its binding profile to that of established 5-HT2A antagonist radioligands. Antagonists bind to both active and inactive states of the receptor, whereas agonists like CIMBI-36 bind selectively to the high-affinity, active state. sygnaturediscovery.com
In a head-to-head comparison in rhesus monkeys, the binding of the agonist [¹¹C]CIMBI-36 was compared with the antagonist [¹¹C]MDL 100907. nih.gov The non-displaceable binding potential (BPND), a measure of specific receptor binding, of [¹¹C]CIMBI-36 was found to be approximately 56% of that of [¹¹C]MDL 100907 across various cortical regions. nih.gov This difference is expected, as the agonist labels only a subpopulation of the total receptor pool that the antagonist binds to. clinicaltrials.gov However, the binding of [¹¹C]CIMBI-36 was higher than the antagonist in other regions, including the choroid plexus, which was attributed to its additional binding to 5-HT2C receptors in that area. nih.gov
Preclinical Metabolic Fate of Radiotracer Derivatives (e.g., [¹¹C]CIMBI-36 metabolites in plasma)
The metabolic profile of a PET radiotracer is crucial for the accurate quantification of receptor binding. Studies in pigs have shown that [¹¹C]CIMBI-36 is metabolized relatively quickly. nih.gov
High-performance liquid chromatography (HPLC) analysis of arterial plasma samples from pigs following injection of [¹¹C]CIMBI-36 revealed the presence of the parent compound and at least two radiometabolite fractions. nih.govnih.govresearchgate.net
M1 (Polar Metabolites): A fraction containing very polar radiometabolites. nih.govnih.gov
M2 (Less Polar Metabolite): A distinct, less polar metabolite fraction. nih.govnih.gov
The formation of these metabolites is rapid; for instance, after 30 minutes, the M2 metabolite constituted about 50% of the total radioactivity in human plasma, and after 120 minutes, less than 10% of the intact tracer remained. researchgate.net The M2 fraction was significantly larger than the M1 fraction from 10 to 90 minutes post-injection in pigs. nih.gov Importantly, analysis of brain tissue homogenates from pigs showed that only negligible amounts of these radiometabolites crossed the blood-brain barrier, indicating that the PET signal in the brain is primarily from the parent [¹¹C]CIMBI-36 compound. nru.dkresearchgate.net
Further investigation into the nature of the polar M1 metabolites, conducted by labeling the CIMBI-36 molecule at a different methoxy (B1213986) group ([¹¹C]Cimbi-36_5), revealed that this labeling strategy eliminated the formation of the M2 metabolite but still produced the M1 fraction. nih.govnih.gov This suggests that the M1 fraction likely results from O-demethylation of the [¹¹C]-labeled methyl group, leading to small polar products like [¹¹C]formaldehyde or [¹¹C]carbon dioxide/bicarbonate. nih.govnih.gov
| Metabolite Fraction | Polarity | Notes |
| Parent ([¹¹C]CIMBI-36) | Lipophilic | Decreases rapidly in plasma over time |
| M1 | Polar | Appears rapidly; likely small products from O-demethylation |
| M2 | Less Polar | Appears rapidly; formation is dependent on the labeling position |
Structure Activity Relationship Sar Investigations
Impact of N-Boc-Desmethyl Modification on Receptor Interaction
N-Boc-Desmethyl-CIMBI-36 is primarily known as the immediate, N-Boc-protected precursor for the synthesis of the potent and selective serotonin (B10506) 5-HT2A receptor agonist radioligand, [¹¹C]CIMBI-36. researchgate.netnih.gov The final compound, CIMBI-36 (also known as 25B-NBOMe), is an N-(2-methoxybenzyl) substituted phenethylamine (B48288). wikipedia.org The structure of this class of compounds is designed for high-affinity interaction with the 5-HT2A receptor.
The modification, which involves the N-benzyl group, dramatically enhances affinity for the 5-HT2A receptor compared to simpler phenethylamine structures. nih.govnih.govresearchgate.net PET studies with the final radioligand, [¹¹C]CIMBI-36, have confirmed its high affinity (Ki = 1.01 nM) and selective binding to 5-HT2A receptors in the cerebral cortex. researchgate.netnih.govmdpi.com These studies validate the utility of the core molecular scaffold in achieving potent receptor interaction.
While primarily targeting the 5-HT2A receptor, CIMBI-36 also displays significant affinity for the 5-HT2C receptor. mdpi.comnih.gov This dual activity has been confirmed in primate brain imaging studies, where [¹¹C]CIMBI-36 binding was observed in the choroid plexus, an area with a high density of 5-HT2C receptors. mdpi.comnih.gov The compound functions as an agonist at these receptors, meaning it activates the receptor upon binding. wikipedia.orgnih.govnih.gov The development of [¹¹C]CIMBI-36 as the first successful agonist PET radioligand for these receptors allows for a more functional assessment of the serotonin system compared to antagonist radioligands. wikipedia.orgnih.govnih.gov
Comparative Analysis with Structurally Related N-Benzylphenethylamine Derivatives (NBOMes)
The N-benzylphenethylamines, or NBOMes, are a class of potent 5-HT2A receptor agonists derived from the 2C series of phenethylamines. nih.gov Their structure-activity relationship (SAR) has been extensively explored to understand the molecular features governing their interaction with the 5-HT2A receptor.
A defining feature of the NBOMe series is the N-benzyl substitution, which confers a dramatic increase in receptor affinity, in some cases up to 300-fold over their primary amine counterparts. nih.govresearchgate.net The position of substituents on this benzyl (B1604629) ring is critical; a methoxy (B1213986) group at the 2-position is a common feature among the most potent analogues, including CIMBI-36. nih.gov
Substitutions on the phenethylamine ring also play a crucial role. The 2,5-dimethoxy pattern is considered optimal for psychedelic activity and receptor affinity. acs.org The nature of the substituent at the 4-position significantly modulates the compound's binding affinity. Generally, a lipophilic halogen at this position, such as bromine (as in CIMBI-36/25B-NBOMe) or iodine, results in very high affinity. nih.gov The table below illustrates the high affinity of several NBOMe derivatives for the human 5-HT2A receptor.
| Compound | Phenethylamine Ring Substituents | N-Benzyl Ring Substituent | 5-HT2A Affinity (Ki, nM) |
|---|---|---|---|
| 2C-B | 2,5-dimethoxy, 4-bromo | -H (primary amine) | 6.0 |
| CIMBI-36 (25B-NBOMe) | 2,5-dimethoxy, 4-bromo | 2-methoxy | 0.19 |
| 25I-NBOMe | 2,5-dimethoxy, 4-iodo | 2-methoxy | 0.087 |
Data sourced from scientific literature. nih.gov
The potent agonism of NBOMe derivatives at the 5-HT2A receptor is dependent on the ability of these flexible molecules to adopt a specific "active" conformation within the receptor's binding pocket. nih.gov The N-benzyl moiety is believed to interact with an "extended binding pocket" not engaged by simpler phenethylamines. nih.gov
Virtual docking studies and site-directed mutagenesis experiments have provided insight into this interaction. Specifically, the N-benzyl group appears to interact with residue Phenylalanine 339 (Phe339), while the phenethylamine portion interacts with Phenylalanine 340 (Phe340) in the receptor. nih.govresearchgate.net Mutation of Phe339 has a profoundly negative effect on the affinity and potency of N-benzyl derivatives, while having little impact on N-unsubstituted phenethylamines, supporting the hypothesis of a distinct binding mode for the NBOMe class. nih.gov
To better understand the active conformation, researchers have synthesized and tested conformationally restricted analogues. nih.govnih.gov These rigid structures provide a map of the spatial orientation required for optimal receptor interaction and have led to the development of some of the most 5-HT2A-selective agonists to date. nih.govresearchgate.net
Enantiomeric Purity and Chiral Recognition in Receptor Binding
The 5-HT2A receptor is a chiral entity and, as such, can differentiate between the stereoisomers of its ligands. N-benzylphenethylamine derivatives typically have a chiral center at the alpha-carbon of the ethylamine (B1201723) chain, leading to (R) and (S) enantiomers. For most psychedelic phenethylamines, the (R)-enantiomer is substantially more potent and displays higher affinity for the 5-HT2A receptor.
This stereoselectivity is also evident in more complex, conformationally constrained analogues of the NBOMe class. For instance, in a study of rigid piperidine-containing analogues, the (S,S)-(-)-enantiomer possessed a high affinity (Ki of 2.5 nM), whereas the (R,R)-enantiomer had a dramatically lower affinity in the micromolar range. nih.gov Similarly, chiral resolution of another fused NBOMe analogue yielded one active (S,S) stereoisomer and three that were essentially inactive, a finding supported by computational modeling. nih.gov
These findings underscore the high degree of chiral recognition at the 5-HT2A receptor binding site. The precise three-dimensional arrangement of the molecule's functional groups is critical for a productive interaction. Consequently, the use of enantiomerically pure compounds is essential for accurately characterizing the pharmacology of these ligands and understanding their structure-activity relationships.
Radiochemical Applications and Radioligand Development
N-Boc-Desmethyl-CIMBI-36 as a Precursor for PET Radioligands
The chemical structure of this compound is specifically designed for the straightforward introduction of a carbon-11 (B1219553) (11C) radioisotope. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for precise radiolabeling at a specific site. This precursor is fundamental to the synthesis of [11C]CIMBI-36, a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) and 2C (5-HT2C) receptors. nih.govresearchgate.net The development of such agonist radioligands is crucial for imaging the high-affinity, functionally active state of these receptors in the living brain. nih.govnih.gov
The synthesis of [11C]CIMBI-36 from its N-Boc-protected precursor is achieved through radiomethylation, a process that introduces a radioactive methyl group ([11C]CH3) into the molecule. researchgate.net
The most common methods for the radiomethylation of this compound involve the use of highly reactive radiolabeling agents, [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). researchgate.netnih.govnih.gov [11C]Methyl triflate is often preferred due to its higher reactivity. The synthesis typically involves bubbling [11C]methyl triflate through a solution containing the this compound precursor. researchgate.net
The efficiency of the radiolabeling reaction is highly dependent on the reaction conditions. Key parameters that are optimized to maximize the radiochemical yield and purity include the choice of solvent, the type and concentration of the base, and the reaction temperature. For instance, the reaction is often carried out in a solvent like acetone in the presence of a base such as sodium hydroxide. The temperature is also a critical factor that is carefully controlled to ensure the reaction proceeds efficiently without significant degradation of the precursor or the final product.
Following the successful incorporation of the carbon-11 methyl group, the Boc protecting group must be removed to yield the final radioligand, [11C]CIMBI-36. This deprotection step is typically achieved by treating the intermediate compound with an acid, such as trifluoroacetic acid. nih.gov This process must be rapid and efficient to minimize the loss of radioactivity due to the short half-life of carbon-11 (approximately 20.4 minutes). The entire synthesis, including purification, is usually completed within 30-50 minutes. nih.govnih.gov
Radiomethylation Strategies for [11C]CIMBI-36 Synthesis
Radiochemical Yield and Purity Considerations
Radiochemical purity is a measure of the proportion of the total radioactivity in the final product that is in the chemical form of [11C]CIMBI-36. kcl.ac.uk High radiochemical purity is essential for accurate and reliable PET imaging results, as radioactive impurities can interfere with the imaging signal. For [11C]CIMBI-36, a radiochemical purity of greater than 95% is typically achieved. nih.gov
| Parameter | Reported Value | Reference |
|---|---|---|
| Radiochemical Yield | 1.0 - 3.5 GBq | nih.gov |
| Radiochemical Purity | >95% | nih.gov |
| Specific Activity | 240 - 1400 GBq/μmol | nih.gov |
| Total Synthesis Time | ~30 minutes | nih.gov |
Role in Developing Agonist PET Tracers for Serotonin Receptors
The development of agonist PET tracers like [11C]CIMBI-36 is a significant advancement in neuroimaging. nih.govmdpi.comclinicaltrials.gov Unlike antagonist radioligands, which bind to receptors regardless of their activation state, agonist radioligands preferentially bind to the high-affinity, G-protein-coupled state of the receptor. nih.gov This allows for a more functional assessment of the serotonergic system. clinicaltrials.gov
[11C]CIMBI-36 has been successfully used in human and non-human primate PET studies to investigate the 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netmedpath.com These studies have demonstrated the utility of [11C]CIMBI-36 in mapping the distribution and density of these receptors in the brain. nih.govnih.gov The ability to quantify the active state of serotonin receptors has significant implications for understanding the pathophysiology of various neuropsychiatric disorders, including depression and schizophrenia, and for the development of novel therapeutic interventions. mdpi.comclinicaltrials.gov
Advantages of Agonist Radioligands (e.g., targeting high-affinity receptor states)
In PET imaging, radioligands can be broadly categorized as agonists or antagonists. While the majority of developed radioligands are antagonists, there is a growing interest in agonist radioligands due to the unique functional information they can provide. nih.gov G-protein coupled receptors (GPCRs), such as the 5-HT₂ₐ receptor, can exist in different conformational states. Agonists preferentially bind to the high-affinity, functionally active state of the receptor, which is coupled to an intracellular G-protein and capable of initiating a signaling cascade. nih.govnih.gov
In contrast, antagonist radioligands typically bind with equal affinity to both the active (high-affinity) and inactive (low-affinity) states of the receptor. nih.gov Therefore, antagonist binding provides a measure of the total receptor density (Bmax), but does not distinguish between functionally active and inactive receptors. nih.gov Agonist radioligands, by selectively targeting the G-protein-coupled state, can offer a more meaningful and physiologically relevant assessment of available, functional receptors. nih.govregionh.dkmedpath.com This specificity makes agonist radioligands potentially more sensitive to changes in the levels of endogenous neurotransmitters, like serotonin, providing a more dynamic picture of synaptic activity. nih.govnih.gov
Table 1: Comparison of Agonist and Antagonist Radioligands for GPCR Imaging
| Feature | Agonist Radioligands | Antagonist Radioligands |
|---|---|---|
| Binding Preference | High-affinity, functionally active (G-protein coupled) receptor state nih.govnih.gov | Both active and inactive receptor states with similar affinity nih.gov |
| Information Provided | Density of functionally active receptors nih.govregionh.dk | Total receptor density (Bmax) nih.gov |
| Functional Relevance | Provides a more direct measure of the receptor's signaling capacity clinicaltrials.gov | Provides a measure of total receptor population |
| Sensitivity | Potentially more sensitive to endogenous neurotransmitter levels nih.govnih.gov | Generally less sensitive to endogenous neurotransmitter fluctuations |
Development of [¹¹C]CIMBI-36 as a Benchmark Agonist Radioligand
The development of [¹¹C]CIMBI-36, synthesized from its precursor this compound, marked a significant advancement in neuroreceptor imaging. nih.gov It was among the first successful and most promising agonist PET radioligands developed for visualizing the 5-HT₂ₐ receptor. nih.govregionh.dk
Initial characterization studies in pigs and non-human primates demonstrated that [¹¹C]CIMBI-36 had excellent properties for a PET radioligand, including good brain uptake and a distribution pattern consistent with the known high density of 5-HT₂ₐ receptors in cortical regions. nih.govnru.dk Subsequent blocking studies confirmed its specificity. The administration of ketanserin (B1673593), a 5-HT₂ receptor antagonist, effectively decreased the binding of [¹¹C]CIMBI-36 throughout the brain, confirming that the signal was specific to these receptors. nih.govnru.dk
A key study in rhesus monkeys directly compared the binding of the agonist [¹¹C]CIMBI-36 with the antagonist radioligand [¹¹C]MDL 100907. nih.gov The results showed that the binding potential (BPND), a measure of specific receptor binding, of [¹¹C]CIMBI-36 in cortical regions was approximately 56% of that of [¹¹C]MDL 100907. nih.govregionh.dk This is consistent with the theory that the agonist binds to only a subpopulation of the total receptors—the high-affinity state—whereas the antagonist binds to the entire population. nih.govnih.gov
Interestingly, the study also revealed that [¹¹C]CIMBI-36 binds to 5-HT₂꜀ receptors, particularly in the choroid plexus, an area with a high concentration of this receptor subtype. nih.govregionh.dk This was confirmed when administration of a selective 5-HT₂꜀ receptor antagonist, SB 242084, almost completely blocked [¹¹C]CIMBI-36 binding in the choroid plexus but did not affect binding in the cortex. nih.govregionh.dk This makes [¹¹C]CIMBI-36 a valuable tool for examining both 5-HT₂ₐ receptors in the cortex and 5-HT₂꜀ receptors in the choroid plexus of the primate brain. nih.govregionh.dk The successful validation in animals paved the way for first-in-human trials, where [¹¹C]CIMBI-36 was established as a selective 5-HT₂ₐ receptor agonist radioligand suitable for clinical research, providing a novel and more functional measure of the serotonergic system. nih.govclinicaltrials.gov
Table 2: Regional Brain Binding Potential (BPND) of [¹¹C]CIMBI-36 vs. [¹¹C]MDL 100907 in Rhesus Monkeys
| Brain Region | [¹¹C]CIMBI-36 BPND | [¹¹C]MDL 100907 BPND | Agonist/Antagonist Binding Ratio |
|---|---|---|---|
| Frontal Cortex | 1.83 | 3.33 | 0.55 |
| Cingulate Cortex | 1.81 | 3.20 | 0.57 |
| Temporal Cortex | 1.57 | 2.80 | 0.56 |
| Parietal Cortex | 1.62 | 2.86 | 0.57 |
| Occipital Cortex | 1.51 | 2.76 | 0.55 |
| Hippocampus | 1.07 | 1.25 | 0.86 |
| Caudate | 0.81 | 0.95 | 0.85 |
| Putamen | 0.69 | 0.85 | 0.81 |
| Thalamus | 0.55 | 0.77 | 0.71 |
| Choroid Plexus | 2.45 | 1.60 | 1.53 |
Data adapted from a study in rhesus monkeys. BPND values are unitless measures of specific binding. nih.gov
Analytical Techniques for Research Characterization
Spectroscopic Methods for Structural Elucidation During Research (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-Boc-Desmethyl-CIMBI-36. Both 1H (proton) and 13C (carbon-13) NMR are utilized to provide a detailed map of the molecule's atomic framework.
In 1H NMR, the chemical shifts, multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants of the proton signals provide information about the electronic environment and connectivity of hydrogen atoms within the molecule. For a compound with the complexity of this compound, specific proton signals corresponding to the aromatic rings, the methoxy (B1213986) groups, the ethylamine (B1201723) bridge, the benzyl (B1604629) group, and the bulky tert-butoxycarbonyl (Boc) protecting group are expected. The integration of these signals also confirms the relative number of protons in each environment.
13C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of each signal is indicative of the carbon's functional group and hybridization state. For this compound, signals for the aromatic carbons, methoxy carbons, aliphatic carbons in the ethylamine chain, and the carbonyl and quaternary carbons of the Boc group would be identified. Due to the presence of the Boc group, rotational isomers (rotamers) may be observed, which can lead to a doubling of some signals in both 1H and 13C NMR spectra.
Table 1: Illustrative 1H and 13C NMR Data for this compound (Note: The following data is representative and intended for illustrative purposes, as specific experimental data for this compound is not widely published.)
| Atom Position | Expected 1H NMR (ppm) | Expected Multiplicity | Expected 13C NMR (ppm) |
|---|---|---|---|
| Boc (CH3)3 | ~1.4 | s | ~28 |
| Boc C=O | - | - | ~155 |
| Boc C(CH3)3 | - | - | ~80 |
| Ar-OCH3 | ~3.8 | s | ~56 |
| Aliphatic CH2 | ~2.8 - 3.5 | m | ~35 - 50 |
| Aromatic CH | ~6.7 - 7.3 | m | ~110 - 158 |
Chromatographic Purity Assessment in Research Settings (e.g., HPLC, Chiral HPLC, LC-MS/MS)
Chromatographic techniques are essential for determining the purity of this compound, ensuring the absence of starting materials, by-products, or other impurities that could interfere with the subsequent radiolabeling process.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the precursor. The compound is dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or a buffer. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks at a specific UV wavelength. For precursors of PET radiopharmaceuticals, a purity of >95% is generally required. nih.gov
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is employed to determine the enantiomeric purity of the compound. Since this compound is a chiral molecule, it is crucial to ensure that it consists of the desired enantiomer, as different enantiomers can have different biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their quantification. This is critical for ensuring the stereospecificity of the final radioligand.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for both the identification and quantification of this compound and any potential impurities. The LC separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer. The initial mass analysis (MS1) provides the molecular weight of the compound. Subsequently, the parent ion is fragmented, and the resulting fragment ions are analyzed (MS/MS), providing a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule, confirming its identity. This technique is particularly useful for detecting and identifying impurities at very low levels.
Table 2: Chromatographic Methods for Purity Assessment of this compound
| Technique | Purpose | Typical Column | Typical Mobile Phase | Detection |
|---|---|---|---|---|
| HPLC | Chemical Purity | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV |
| Chiral HPLC | Enantiomeric Purity | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane (B92381)/Ethanol | UV |
| LC-MS/MS | Identity Confirmation and Impurity Profiling | Reversed-Phase C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometry |
Quality Control Procedures for Radioligand Precursors
The quality control (QC) of this compound as a radioligand precursor is a critical step to guarantee the successful synthesis of [11C]CIMBI-36 with high radiochemical purity and specific activity. The QC procedures for the precursor are designed to verify its identity, purity, and concentration before it is used in the radiosynthesis.
Key quality control tests for the precursor include:
Identity Confirmation: This is typically performed using LC-MS/MS to confirm the molecular weight and fragmentation pattern of the compound, matching it against a reference standard.
Chemical Purity: Assessed by HPLC with UV detection to ensure that the purity meets the required specifications (typically ≥95%). This prevents competition for the radiolabel from structurally related impurities.
Enantiomeric Purity: Confirmed by chiral HPLC to ensure the correct stereoisomer is being used.
Concentration Verification: The concentration of the precursor solution is accurately determined, often by UV-Vis spectrophotometry or quantitative NMR, as the precise amount of precursor is critical for optimizing the radiolabeling reaction.
Residual Solvent Analysis: Gas chromatography (GC) may be used to ensure that levels of residual solvents from the synthesis and purification process are below acceptable limits, as they can interfere with the radiolabeling reaction.
These rigorous analytical characterizations and quality control procedures ensure that this compound is of sufficient quality for its intended use as a precursor in the production of the [11C]CIMBI-36 PET radioligand for neurological research.
Theoretical and Computational Studies
Molecular Modeling and Docking Simulations of Ligand-Receptor Interactions
Molecular modeling and docking simulations provide a computational lens to visualize and analyze the interaction between a ligand, such as CIMBI-36, and its receptor at an atomic level. N-Boc-Desmethyl-CIMBI-36 itself is a precursor, with the tert-butoxycarbonyl (Boc) protecting group facilitating its use in chemical synthesis, particularly for creating radiolabeled tracers like [11C]CIMBI-36. vulcanchem.comresearchgate.net Computational studies, therefore, focus on the deprotected, active compound CIMBI-36 to understand its binding mechanics with serotonin (B10506) receptors.
These simulations are essential for predicting how the ligand fits into the receptor's binding pocket and identifying the key intermolecular forces that stabilize the complex. For CIMBI-36, these studies target the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors, for which it shows high affinity. nih.govnih.gov Docking analyses help to elucidate the specific orientation and conformation of CIMBI-36 within the receptor's active site. researchgate.net These models often consider factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to calculate a binding affinity score, which predicts the strength of the interaction. frontiersin.orgnih.gov Molecular dynamics simulations can further refine these static models by simulating the dynamic movements of the ligand-receptor complex over time, providing a more realistic representation of the binding event. nih.govnih.gov
Studies on related serotonin receptor modulators have shown that such computational approaches are invaluable for understanding the differential effects of various ligands and for guiding the design of new compounds with improved selectivity and efficacy. researchgate.net The insights gained from modeling the interaction of CIMBI-36 are critical for interpreting experimental data from positron emission tomography (PET) imaging studies that use [11C]CIMBI-36 to investigate the 5-HT2A receptor system in the brain. researchgate.netnih.govnih.gov
Conformational Analysis and Pharmacophore Mapping
Conformational analysis and pharmacophore mapping are computational techniques used to identify the key structural and chemical features of a molecule that are essential for its biological activity. ijpsonline.com
Conformational Analysis: This process involves determining the energetically favorable three-dimensional shapes or conformations of the CIMBI-36 molecule. As a flexible molecule, CIMBI-36 can adopt various spatial arrangements. However, it is presumed that only a specific "bioactive conformation" is responsible for its potent interaction with the 5-HT2A receptor. Computational methods are used to explore the potential energy landscape of the molecule and identify low-energy conformations that are likely to be present and active in a biological environment.
Pharmacophore Mapping: A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a ligand to be recognized by and bind to a specific receptor. ijpsonline.com For the N-benzylphenethylamine series, to which CIMBI-36 belongs, these features typically include aromatic rings, hydrogen bond acceptors and donors, and hydrophobic centers, all arranged in a specific spatial geometry. mdpi.comnih.gov
By comparing the structures of several active molecules that bind to the same receptor, researchers can develop a consensus pharmacophore model. nih.govmdpi.commdpi.com This model serves as a 3D query to search for other molecules in chemical databases that might exhibit similar biological activity. ijpsonline.com For 5-HT2A agonists like CIMBI-36, the pharmacophore model helps to explain why certain structural modifications enhance or diminish activity, guiding the synthesis of new derivatives with potentially superior properties. mdpi.com
Prediction of Receptor Binding Profiles
Computational methods play a significant role in predicting the receptor binding profiles of novel compounds, offering a way to screen molecules in silico before undertaking expensive and time-consuming experimental synthesis and testing. chemrxiv.org These predictions estimate the binding affinity (often expressed as Ki or IC50 values) of a ligand for a panel of different receptors.
For CIMBI-36, its binding profile has been extensively characterized experimentally, providing a valuable dataset for validating computational prediction models. It is known to be a potent agonist with high affinity for the 5-HT2A receptor. researchgate.net Its affinity for other serotonin receptor subtypes has also been determined.
The table below summarizes the experimentally determined binding affinities of CIMBI-36 for various serotonin receptor subtypes. Computational models aim to predict such values by analyzing the ligand's structural properties and its simulated interactions with receptor models. The accuracy of these predictions is crucial for prioritizing which novel chemical structures should be synthesized for further investigation as potential therapeutic agents or research tools.
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | 0.5 - 1.01 |
| 5-HT2B | 0.5 |
| 5-HT2C | 1.7 |
Data sourced from multiple studies. researchgate.netnih.govmdpi.com
Emerging Research Applications in Preclinical Models
Application of Derived Radioligands in Preclinical Neuroimaging Studies
[¹¹C]Cimbi-36 has been extensively characterized as a PET radioligand for the 5-HT₂ₐ and 5-HT₂C receptors in various animal models, including pigs and nonhuman primates. nih.govregionh.dk As an agonist radioligand, it preferentially binds to the high-affinity, G-protein coupled state of the receptor, which is thought to represent the functionally active receptor population. nih.govclinicaltrials.gov This characteristic provides a more dynamic and physiologically relevant measure compared to antagonist radioligands, which bind to both high- and low-affinity states. nih.gov
Preclinical PET studies using [¹¹C]Cimbi-36 have successfully mapped the distribution of serotonin (B10506) receptors in the brains of pigs and rhesus monkeys. nih.govmdpi.com The tracer's distribution aligns with the known high density of 5-HT₂ₐ receptors in cortical areas and shows lower uptake in regions like the cerebellum, which is subsequently used as a reference region for quantification. nih.govnih.gov
Notably, research in nonhuman primates has demonstrated the utility of [¹¹C]Cimbi-36 in differentiating between 5-HT₂ₐ and 5-HT₂C receptor populations in vivo. nih.govregionh.dk Studies in cynomolgus monkeys using selective antagonists have provided clear evidence of this dual binding profile. Administration of the selective 5-HT₂ₐ antagonist MDL 100,907 resulted in a substantial reduction of [¹¹C]Cimbi-36 binding in cortical regions, while the 5-HT₂C selective antagonist SB 242084 caused the most significant binding reduction in the choroid plexus, a region rich in 5-HT₂C receptors. nih.gov
Table 1: Effect of Selective Antagonists on [¹¹C]Cimbi-36 Binding Potential (BPND) in Cynomolgus Monkeys
| Brain Region | % Reduction with MDL 100,907 (5-HT₂ₐ Antagonist) | % Reduction with SB 242084 (5-HT₂C Antagonist) |
|---|---|---|
| Frontal Cortex | 92% | 5% |
| Parietal Cortex | 88% | 10% |
| Hippocampus | 33% | 38% |
| Choroid Plexus | 26% | 74% |
Data sourced from a study on cynomolgus monkeys, illustrating how selective antagonists for 5-HT₂ₐ (MDL 100,907) and 5-HT₂C (SB 242084) receptors differentially reduce the binding of [¹¹C]Cimbi-36 across various brain regions, thereby helping to map the distribution of these receptor subtypes. nih.gov
These preclinical findings confirm that [¹¹C]Cimbi-36 is a suitable radioligand for examining 5-HT₂ₐ receptors in cortical areas and 5-HT₂C receptors in the choroid plexus of the primate brain. nih.govregionh.dk
A significant application of [¹¹C]Cimbi-36 in preclinical models is its ability to measure changes in the levels of endogenous serotonin. frontiersin.org Because both the radioligand and serotonin compete for the same receptor binding sites, a pharmacologically induced increase in synaptic serotonin will lead to a decrease in the binding of [¹¹C]Cimbi-36, which can be quantified by PET imaging. nih.gov
Studies in pigs have provided direct evidence for this relationship. By combining PET imaging with microdialysis—a technique for sampling extracellular fluid—researchers demonstrated a direct correlation between increases in brain serotonin levels and reductions in [¹¹C]Cimbi-36 binding. nih.gov In these experiments, administration of serotonin-releasing agents like fenfluramine (B1217885) led to a measurable occupancy of 5-HT₂ₐ receptors, indicating displacement of the radioligand by the released serotonin. nih.gov A pronounced effect was observed in studies on pigs and monkeys where a pharmacologically induced eight-fold increase in serotonin led to a 46% decrease in [¹¹C]Cimbi-36 binding. nih.govmdpi.com
Table 2: Pharmacologically-Induced 5-HT₂ₐ Receptor Occupancy in Pigs Measured with [¹¹C]Cimbi-36 PET
| Pharmacological Challenge | Measured 5-HT₂ₐ Receptor Occupancy |
|---|---|
| Fenfluramine (high dose) | 44% |
| Citalopram + Pindolol | 38% |
| Fenfluramine (low dose) | 19% |
| Saline Control | 17% (average) |
This table shows the percentage of 5-HT₂ₐ receptors occupied by endogenous serotonin following various pharmacological challenges in a pig model. The occupancy reflects the displacement of the [¹¹C]Cimbi-36 radioligand and is a measure of serotonin release. nih.gov
These animal studies were crucial for establishing [¹¹C]Cimbi-36 as a sensitive tool for detecting changes in synaptic serotonin levels, paving the way for similar investigations into human neuropsychiatric conditions. nih.govnih.gov
Utilization in Mechanistic Studies of Neuropsychiatric Disorders in Animal Models
The ability to map receptor distributions and quantify serotonin release makes [¹¹C]Cimbi-36 a powerful instrument for investigating the underlying neurobiology of neuropsychiatric disorders in animal models. nih.govnih.gov Many such disorders, particularly depression, are hypothesized to involve dysfunction of the serotonin system. researchgate.netnih.gov Animal models of depression, such as those involving chronic stress, are designed to replicate behavioral and neurobiological aspects of the human condition and provide a platform to test these hypotheses. nih.gov
By using [¹¹C]Cimbi-36 PET in these models, researchers can investigate baseline differences in 5-HT₂ₐ receptor density and assess the capacity for serotonin release in response to a pharmacological challenge. Furthermore, this tool can be used to study the mechanisms of action of potential therapeutic compounds. For instance, a study in pigs used [³H]Cimbi-36 for autoradiography to investigate the effects of a single dose of psilocybin, a compound with antidepressant potential. researchgate.net The findings showed a significant acute decrease in 5-HT₂ₐ receptor density in the hippocampus and prefrontal cortex one day after administration, suggesting that receptor downregulation may be part of its therapeutic mechanism. researchgate.net In mice, the behavioral effects of Cimbi-36, such as the induction of the head-twitch response, serve as a functional in vivo assay for 5-HT₂ₐ receptor activation, which is valuable for studying the pharmacology of psychedelic compounds and their relevance to neuropsychiatric disorders. nih.gov
Role as a Research Tool in Drug Discovery and Target Identification (Preclinical Stage)
In the preclinical phase of drug discovery, [¹¹C]Cimbi-36 serves as a critical research tool for target identification and engagement. PET imaging with this radioligand allows pharmaceutical developers to confirm that a novel drug candidate reaches and binds to its intended target, the 5-HT₂ₐ receptor, in the brain of a living animal. nih.gov
Receptor occupancy studies are a key component of this process. By performing PET scans before and after administration of a new drug, researchers can quantify the percentage of 5-HT₂ₐ receptors that are occupied by the drug at various doses. This information is vital for selecting promising compounds, understanding dose-response relationships, and guiding dose selection for subsequent clinical trials.
A clear example of this application is the use of [¹¹C]Cimbi-36 PET in cynomolgus monkeys to characterize the in vivo binding profile of pimavanserin (B1677881), a 5-HT₂ₐ inverse agonist. nih.gov These preclinical studies helped to establish the affinity of pimavanserin for both 5-HT₂ₐ and 5-HT₂C receptors in a living primate brain, providing essential data for its development. nih.gov The ability to measure target engagement non-invasively in preclinical models accelerates the drug discovery process and provides greater confidence in the translation of findings from animals to humans.
Future Research Directions
Development of Novel N-Boc-Desmethyl-CIMBI-36 Analogs for Enhanced Research Utility
The development of [11C]CIMBI-36 from its N-Boc-protected precursor represented a significant step forward in creating agonist PET tracers for the 5-HT2A receptor. However, the short half-life of carbon-11 (B1219553) (approx. 20 minutes) imposes limitations on the duration of PET imaging studies. This has spurred research into analogs with longer-lived radionuclides, such as fluorine-18 (B77423) (half-life approx. 110 minutes), which would allow for longer duration scanning and more complex kinetic modeling. nih.gov
An example of such an effort is the development of [18F]FECIMBI, an ethylfluorinated analog of CIMBI-36. mdpi.com This compound was synthesized from a corresponding Boc-protected precursor and showed a promising binding profile for 5-HT2A and 5-HT2C receptors in vitro. mdpi.com However, subsequent studies in non-human primates revealed that [18F]FECIMBI had insufficient uptake in the brain, limiting its potential for in vivo quantification. mdpi.com This highlights a critical challenge in analog development: maintaining or improving upon the parent compound's affinity and brain penetration while successfully incorporating a new radionuclide.
Future research will likely focus on synthesizing a wider array of analogs from this compound or similar precursors. The goal is to identify a compound that retains the high affinity and selectivity of CIMBI-36 while offering the logistical and imaging advantages of a longer-lived radioisotope. This involves systematic modification of the chemical structure to enhance pharmacokinetic properties without compromising pharmacodynamic activity. The development of [11C]CIMBI-36 itself was the result of screening multiple substituted phenethylamines, from which it emerged as the most promising candidate due to its high brain uptake and favorable target-to-background ratio. nih.gov
| Compound | Radionuclide | Key Feature | In Vitro Affinity (Ki) | Outcome/Limitation |
|---|---|---|---|---|
| [11C]CIMBI-36 | Carbon-11 | High affinity 5-HT2A agonist | 1.01 nM mdpi.comresearchgate.net | Short half-life limits scan duration. nih.gov |
| [18F]FECIMBI | Fluorine-18 | Longer half-life for extended imaging | 5-HT2A: 1 nM; 5-HT2C: 1.7 nM mdpi.com | Insufficient brain absorption in monkeys. mdpi.com |
Optimization of Synthetic Routes for Scalability and Efficiency in Research
The synthesis of the radiolabeled end-product, [11C]CIMBI-36, relies on a multi-step process starting from its this compound precursor. The established method involves the methylation of the precursor using [11C]methyl triflate, followed by the removal of the Boc protecting group. researchgate.net While effective for producing research quantities, future work must focus on optimizing this synthetic route to improve its efficiency, yield, and scalability.
Wider adoption of [11C]CIMBI-36 in multi-site clinical trials and more extensive preclinical research necessitates a robust and easily transferable synthesis protocol. Optimization could involve exploring alternative protecting groups that may be removed under milder conditions, investigating different methylation reagents for higher radiochemical yield, and automating the synthesis process to improve reproducibility and reduce production time. Given the short half-life of carbon-11, every minute saved during synthesis is critical for maximizing the amount of usable radiotracer for injection.
Exploration of this compound in New Preclinical Models of Neurological Function
The utility of this compound is directly tied to the application of its derivative, [11C]CIMBI-36, in studying the brain. As an agonist radioligand, [11C]CIMBI-36 is thought to bind preferentially to the high-affinity, G-protein-coupled state of the 5-HT2A receptor, potentially providing a more functional measure of the serotonergic system than antagonist radioligands. nih.gov
Initial preclinical studies have successfully used [11C]CIMBI-36 in pigs and non-human primates to characterize its binding and confirm its selectivity for 5-HT2A receptors in the cortex and 5-HT2C receptors in the choroid plexus. nih.gov Crucially, studies have demonstrated that the [11C]CIMBI-36 signal is sensitive to changes in endogenous serotonin (B10506) levels. Pharmacological challenges with agents like fenfluramine (B1217885) or d-amphetamine, which increase synaptic serotonin, led to a measurable decrease in [11C]CIMBI-36 binding, confirming its ability to detect serotonin release. mdpi.com
A major future direction is the application of this powerful tool in preclinical models of specific neurological and psychiatric disorders where the 5-HT2A receptor is implicated. This includes, but is not limited to:
Depression: To investigate alterations in 5-HT2A receptor function and serotonin release in models of major depressive disorder. mdpi.com
Psychedelic Research: To understand how psychedelic compounds like psilocybin exert their therapeutic effects through the 5-HT2A receptor. researchgate.net
Schizophrenia: To explore the role of 5-HT2A receptors in the pathophysiology of the disease and as a target for antipsychotic medications.
The use of [11C]CIMBI-36 in such models, potentially combined with other imaging modalities like MRI, could provide a "molecular-functional-clinical bridge" to better understand disease mechanisms and evaluate novel therapeutic interventions. researchgate.net
Advancements in Radiochemical Methodologies Using this compound as a Precursor
Future research is also poised to leverage this compound and its derivatives to advance radiochemical methodologies. One key area is the strategic labeling of the molecule to improve imaging characteristics. Research has already shown that the position of the carbon-11 label on the CIMBI-36 molecule has a significant impact on its metabolic profile and the resulting PET signal. nih.gov
A study comparing [11C]CIMBI-36 labeled on the N-methoxy group with a version labeled on the 5-methoxy group ([11C]Cimbi-36_5) found differences in their radiometabolites. nih.gov While changing the labeling position eliminated a less polar metabolite fraction, it also resulted in a lower signal-to-background ratio, likely due to the formation of small polar radiometabolites like [11C]formaldehyde. nih.gov This finding underscores that [11C]Cimbi-36 has a better signal-to-background ratio than [11C]Cimbi-36_5, making it more sensitive for detecting changes in 5-HT2A receptor levels. nih.gov
| Radioligand | Labeling Position | Radiometabolite Profile | Neocortical Binding Potential (BPND) | Key Finding |
|---|---|---|---|---|
| [11C]Cimbi-36 | N-methoxy group | Polar (M1) and less polar (M2) fractions | 1.38 ± 0.07 | Higher signal-to-background ratio. nih.gov |
| [11C]Cimbi-36_5 | 5-methoxy group | Only polar (M1) fraction | 1.18 ± 0.14 | Lower signal-to-background ratio. nih.gov |
These insights pave the way for future methodological advancements. By systematically modifying the precursor structure and exploring different labeling strategies (e.g., using different isotopes or labeling at various positions), researchers can fine-tune the properties of the final radiotracer. The ultimate goal is to develop imaging agents with optimal brain kinetics, metabolic stability, and signal sensitivity for specific research questions.
Q & A
Q. What are common pitfalls in interpreting autoradiography data for this compound in brain tissue?
- Critical Evaluation :
- Non-Specific Binding : Subtract signals in the presence of excess cold ligand (e.g., 10 µM spiperone).
- Regional Variability : Normalize data to reference regions (e.g., cerebellum for 5-HT2A).
- Quantification : Use software like ImageJ with validated densitometry protocols.
- Example : A 2022 study attributed false positives to residual [³H]ligand in myelin-rich areas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
